5-[2-(2-methoxyphenoxy)propanoyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine -

5-[2-(2-methoxyphenoxy)propanoyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Catalog Number: EVT-5604396
CAS Number:
Molecular Formula: C22H23N3O3
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-tert-Butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

  • Compound Description: This compound features a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core, substituted at the 1, 3, and 5 positions. Crystallographic analysis revealed the six-membered ring adopts a half-chair conformation [].
  • Relevance: This compound shares the central tetrahydropyrazolopyridine scaffold with the target compound, 5-[2-(2-Methoxyphenoxy)propanoyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The difference lies in the nature and position of substituents on this core. [] This highlights how modifications to this scaffold are explored in research. []

3-tert-Butyl-1-phenyl-7-(4-trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

  • Compound Description: This compound, along with its 7-(4-methoxybenzyl) analogue, forms hydrogen-bonded chains due to the presence of specific functional groups []. The reduced pyridine ring in this structure also adopts a half-chair conformation. []
  • Relevance: While this compound belongs to the tetrahydropyrazolopyridine class, it differs from 5-[2-(2-Methoxyphenoxy)propanoyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine in the isomeric position of the pyridine nitrogen within the fused ring system. The spirocyclic cyclohexane-dione moiety further distinguishes this structure [], showcasing the diversity within related chemical space.

3-tert-Butyl-7-(4-methoxybenzyl)-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

  • Compound Description: This analogue of compound 2, differing only in the benzyl substituent (methoxy instead of trifluoromethyl), demonstrates how even small structural modifications can influence hydrogen bonding patterns within the crystal lattice [].

2,8,8-Trimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-one

  • Compound Description: This fused pyrazole compound exhibits a planar heterobicyclic system with extensive pi-electron delocalization []. It forms centrosymmetric dimers via C-H...N hydrogen bonds and further assembles into chains through pi-pi stacking interactions. []
  • Relevance: Though sharing the pyrazole moiety, this compound's structure diverges significantly from 5-[2-(2-Methoxyphenoxy)propanoyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine due to the absence of the tetrahydropyridine ring and the presence of a quinazoline system []. This highlights the diverse structural arrangements possible even when sharing common heterocyclic units.

3-tert-Butyl-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

  • Compound Description: In this compound, the pyrazole ring shows bond fixation, and the tetrahydropyridine adopts a half-chair conformation []. It forms extensive hydrogen-bonding networks, creating sheets built from R22(12) and R66(48) rings [].
  • Relevance: Similar to compound 2, this molecule also belongs to the tetrahydropyrazolopyridine class but with the pyridine nitrogen at a different position compared to the target compound, 5-[2-(2-methoxyphenoxy)propanoyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine []. The spirocyclic cyclohexane-dione unit further differentiates it, emphasizing the structural variations explored in research.

3-tert-Butyl-7-(4-chlorobenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione ethanol hemisolvate

  • Compound Description: This compound, along with its 7-(4-bromobenzyl) and 7-(4-methylbenzyl) analogues, crystallizes as ethanol hemisolvates with the ethanol molecule disordered within the crystal lattice [].
  • Relevance: These compounds, like the previous spirocyclic examples, illustrate the diversity achievable within the tetrahydropyrazolopyridine family. The presence of a halogenated benzyl group in this instance provides insights into potential halogen-bonding interactions [], which could be relevant to the structure-activity relationship studies of 5-[2-(2-Methoxyphenoxy)propanoyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

3-tert-Butyl-7-(4-bromobenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione ethanol hemisolvate

  • Compound Description: This is one of the isomorphous analogues of the 4-chlorobenzyl derivative, also crystallizing with disordered ethanol [].
  • Relevance: The presence of the bromine atom, although in a different position compared to the target compound, might be of interest for comparative studies concerning halogen bonding propensities and their influence on crystal packing. []

3-tert-Butyl-7-(4-methylbenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione ethanol hemisolvate

  • Compound Description: This final isomorph in the series, with an unsubstituted benzyl group, demonstrates that even minor changes in this substituent do not disrupt the ethanol hemisolvate formation [].
  • Relevance: Comparing this compound to the chloro and bromo analogues allows for assessing the impact of halogen substitution on the crystal packing and potential intermolecular interactions [], which might be relevant when studying the properties of 5-[2-(2-Methoxyphenoxy)propanoyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

3-tert-Butyl-7-[4-(trifluoromethyl)benzyl]-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione ethanol hemisolvate

  • Compound Description: Despite possessing the same core structure and ethanol hemisolvate formation as the previous three compounds, this analogue adopts a different crystal structure due to the trifluoromethyl substitution on the benzyl group [].
  • Relevance: The distinct crystal structure of this compound, compared to its close analogues, further emphasizes the significant role of seemingly minor structural changes in influencing the solid-state arrangement of these molecules []. This highlights the importance of considering conformational flexibility and intermolecular interactions when designing and studying compounds like 5-[2-(2-Methoxyphenoxy)propanoyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

3-tert-Butyl-7-(4-methoxybenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

  • Compound Description: This molecule, part of a series with varying alkoxybenzyl substituents, demonstrates the formation of centrosymmetric dimers through C-H...O hydrogen bonds and C-H...pi interactions [].
  • Relevance: The presence of the 4-methoxybenzyl group, similar to the 2-(2-methoxyphenoxy)propanoyl substituent in our target compound, reinforces the significance of this structural motif in modulating intermolecular interactions []. Despite the different core structure, studying the influence of this shared substituent across various derivatives provides valuable insights for understanding the properties of 5-[2-(2-Methoxyphenoxy)propanoyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

3-tert-Butyl-7-(2,3-dimethoxybenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

  • Compound Description: This dimethoxy analogue forms simple chains via C-H...O hydrogen bonds, demonstrating the impact of an additional methoxy group on supramolecular assembly [].
  • Relevance: Although differing in the core structure, comparing this compound to the mono-methoxy derivative allows for evaluating the effect of additional methoxy groups on the crystal packing and hydrogen-bonding patterns []. This knowledge contributes to a more comprehensive understanding of structure-property relationships in compounds like 5-[2-(2-Methoxyphenoxy)propanoyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

3-tert-Butyl-4',4'-dimethyl-7-(3,4-methylenedioxybenzyl)-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

  • Compound Description: The presence of the methylenedioxy group in this analogue leads to the formation of chains of edge-fused centrosymmetric rings through a combination of C-H...O and C-H...pi hydrogen bonds [].
  • Relevance: While the core structure differs from 5-[2-(2-Methoxyphenoxy)propanoyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, this compound highlights the impact of incorporating different oxygen-containing substituents on the benzyl group []. Studying these variations can provide valuable information for understanding the role of the 2-(2-methoxyphenoxy)propanoyl group in the target compound.

3-tert-Butyl-4',4'-dimethyl-1-phenyl-7-(3,4,5-trimethoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione ethanol 0.67-solvate

  • Compound Description: This trimethoxy analogue, crystallizing as an ethanol solvate, forms sheets through two independent C-H...O hydrogen bonds, with the ethanol molecules located outside the sheets [].
  • Relevance: This compound, with its extensive hydrogen-bonding network, further exemplifies the structural diversity and potential for crystal engineering within this family of molecules []. While the core structure differs from 5-[2-(2-Methoxyphenoxy)propanoyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, the study of these diverse derivatives can inspire the exploration of novel structural modifications for modulating its properties.

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound, synthesized via microwave irradiation, features a benzamide substituent and a dihydropyridinone ring, with only the latter participating in intermolecular hydrogen bonding [].
  • Relevance: Despite sharing the pyrazolopyridine core with 5-[2-(2-Methoxyphenoxy)propanoyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, this compound highlights alternative derivatization patterns and the potential role of amide functionalities in influencing molecular properties [].

4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate

  • Compound Description: This compound, crystallizing as an ethanol solvate, exhibits an envelope conformation for the hydrogenated pyridinone ring and shows intermolecular N-H...O and O-H...N hydrogen bonds in its crystal structure [].
  • Relevance: The presence of a bromine atom on the phenyl ring, albeit at a different position compared to the target compound, makes this compound relevant for comparative studies concerning the impact of halogen substitutions on intermolecular interactions []. This information can be helpful when investigating the properties of 5-[2-(2-Methoxyphenoxy)propanoyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (13g)

  • Compound Description: This compound, a lead compound in a study on nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines, displayed promising activity against ESKAPE pathogens, surpassing nitrofurantoin in its efficacy [].
  • Relevance: This molecule exhibits a similar core structure to 5-[2-(2-Methoxyphenoxy)propanoyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, with variations in the substituents. The presence of the nitrofuran warhead and oxazole ring in this compound showcases alternative derivatization strategies for enhancing biological activity within this chemical class [].
  • Compound Description: This compound is a potent and selective noncovalent inhibitor of human cathepsin S with a Ki of ~30 nM []. It is orally available and exhibits immunosuppressive properties.
  • Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core with 5-[2-(2-Methoxyphenoxy)propanoyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and demonstrates the potential of this scaffold for developing therapeutically relevant molecules [].

Properties

Product Name

5-[2-(2-methoxyphenoxy)propanoyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

IUPAC Name

2-(2-methoxyphenoxy)-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propan-1-one

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C22H23N3O3/c1-15(28-20-11-7-6-10-19(20)27-2)22(26)25-13-12-18-17(14-25)21(24-23-18)16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,23,24)

InChI Key

ALTHHPRUTICHHY-UHFFFAOYSA-N

SMILES

CC(C(=O)N1CCC2=C(C1)C(=NN2)C3=CC=CC=C3)OC4=CC=CC=C4OC

Canonical SMILES

CC(C(=O)N1CCC2=C(C1)C(=NN2)C3=CC=CC=C3)OC4=CC=CC=C4OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.